Methyl betulonate
Overview
Description
Methyl betulonate, also known as betulonic acid methyl ester, is a triterpenoid compound derived from betulinic acid. It is part of the lupane-type pentacyclic triterpenoids, which are naturally occurring compounds found in various plants, particularly in the bark of birch trees. This compound has garnered significant attention due to its potential biological activities, including anticancer, antiviral, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl betulonate is typically synthesized from betulinic acid through a series of chemical reactions. One common method involves the oxidation of betulinic acid to betulonic acid, followed by esterification to form this compound. The oxidation step can be carried out using oxidizing agents such as chromium trioxide or potassium permanganate. The esterification step involves the reaction of betulonic acid with methanol in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of betulinic acid from natural sources, followed by its chemical transformation into this compound. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl betulonate undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form betulonic acid derivatives.
Reduction: Reduction reactions can convert this compound into different hydroxylated derivatives.
Substitution: Substitution reactions, such as aldol condensation, can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Aldol condensation reactions often use bases like potassium tert-butoxide and solvents like dimethyl sulfoxide.
Major Products: The major products formed from these reactions include various hydroxylated and functionalized derivatives of this compound, which exhibit enhanced biological activities .
Scientific Research Applications
Methyl betulonate has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various bioactive compounds.
Biology: this compound and its derivatives are studied for their potential anticancer, antiviral, and antioxidant properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents for cancer and viral infections.
Mechanism of Action
The mechanism of action of methyl betulonate involves its interaction with various molecular targets and pathways. It is known to inhibit the growth of tumor cells by inducing apoptosis and inhibiting cell proliferation. The compound also exhibits antiviral activity by interfering with viral replication processes. The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and protect cells from oxidative stress .
Comparison with Similar Compounds
- Betulinic acid
- Betulin
- Betulonic acid
- 23-hydroxybetulinic acid
Biological Activity
Methyl betulonate, a methyl ester derivative of betulonic acid, is a triterpenoid compound that has garnered attention for its diverse biological activities. This article synthesizes existing research findings to provide an overview of the biological activity of this compound, including its cytotoxic effects, anti-inflammatory properties, and potential applications in cancer treatment.
This compound is derived from betulinic acid, which is known for its therapeutic potential. The compound exhibits a molecular formula of C30H50O3 and a molecular weight of 466.72 g/mol. Its structure allows it to interact with various biological targets, making it a subject of interest in pharmacological studies.
Cytotoxic Activity
This compound has demonstrated significant cytotoxic activity against various cancer cell lines. In studies assessing its efficacy, it was found to inhibit the growth of multiple tumor types, including drug-resistant variants. The following table summarizes the cytotoxic effects observed in different studies:
Cell Line | IC50 (µM) | Effect |
---|---|---|
A549 (lung cancer) | 2.45 | High potency |
MCF-7 (breast cancer) | 1.00 | Strong inhibition |
HT29 (colon cancer) | 5.60 | Significant growth inhibition |
U251 (CNS cancer) | 4.72 | Notable cytotoxicity |
Research indicates that this compound's mechanism of action may involve the induction of oxidative stress and disruption of cellular pathways associated with proliferation and survival, leading to apoptosis in cancer cells .
Anti-Inflammatory Properties
In addition to its cytotoxic effects, this compound exhibits anti-inflammatory activity. Studies have shown that it can suppress inflammatory markers and cytokine production in vitro. For instance, it has been reported to reduce levels of TNF-α and IL-6 in macrophage cell lines, suggesting its potential as an anti-inflammatory agent .
The biological activities of this compound are attributed to its structural properties that allow interaction with various molecular targets. Key mechanisms include:
- Inhibition of α-glucosidase : this compound has been identified as an inhibitor of α-glucosidase enzymes, which play a crucial role in carbohydrate metabolism. This inhibition can contribute to reduced glucose absorption and may have implications for diabetes management .
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential, leading to cell death .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Cancer Treatment : In a study involving human lung adenocarcinoma cells (A549), this compound demonstrated substantial growth inhibition at low concentrations (IC50 = 2.45 µM), indicating its potential as a chemotherapeutic agent .
- Anti-Leishmanial Activity : Research has also explored the efficacy of this compound against Leishmania species, where it exhibited moderate activity compared to other derivatives of betulinic acid .
- Combination Therapies : Investigations into combination therapies have shown that when used alongside conventional chemotherapeutics, this compound can enhance overall efficacy and reduce resistance in cancer treatments .
Properties
IUPAC Name |
methyl (1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-oxo-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H48O3/c1-19(2)20-11-16-31(26(33)34-8)18-17-29(6)21(25(20)31)9-10-23-28(5)14-13-24(32)27(3,4)22(28)12-15-30(23,29)7/h20-23,25H,1,9-18H2,2-8H3/t20-,21+,22-,23+,25+,28-,29+,30+,31-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCPTCZYFSRIGU-DSBZJMBESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H48O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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